4-tert-Butylphenyl-(3-thienyl)methanol
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Overview
Description
4-tert-Butylphenyl-(3-thienyl)methanol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group and a thienyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl-(3-thienyl)methanol typically involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the para position.
Thiophene Addition: The brominated compound is then reacted with thiophene in the presence of a palladium catalyst to form the thienyl-substituted intermediate.
Reduction: The intermediate is reduced using lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: Oxidation of the methanol group can produce the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).
Major Products Formed:
Oxidation: 4-tert-Butylphenyl-(3-thienyl)carboxylic acid
Reduction: 4-tert-Butylphenyl-(3-thienyl)ethanol
Substitution: 4-tert-Butyl-2-bromophenyl-(3-thienyl)methanol
Scientific Research Applications
4-tert-Butylphenyl-(3-thienyl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-tert-Butylphenyl-(3-thienyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-tert-Butylphenyl-(3-thienyl)methanol is unique due to its specific structural features. Similar compounds include:
4-tert-Butylphenol: Lacks the thienyl group.
3-Thienylmethanol: Lacks the tert-butyl group.
4-tert-Butylbenzene: Lacks both the thienyl and methanol groups.
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Properties
IUPAC Name |
(4-tert-butylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPBYRNDDGALCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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